

Ficusanolide: A Triterpene Lactone with Potent Antidiabetic Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ficusanolide*

Cat. No.: B12412770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ficusanolide, a novel triterpene lactone isolated from *Ficus foveolata*, has emerged as a promising natural product with significant antidiabetic properties. This technical guide provides a comprehensive overview of its chemical structure, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Chemical Structure and Properties

Ficusanolide is characterized by a complex hexacyclic structure. Its molecular formula is $C_{30}H_{46}O_3$, and it has a molecular weight of 454.68 g/mol [1].

Table 1: Physicochemical Properties of **Ficusanolide**

Property	Value	Reference
Molecular Formula	C ₃₀ H ₄₆ O ₃	[1]
Molecular Weight	454.68	[1]
IUPAC Name	(1S,4S,5R,8R,10R,13R,14R,18S,19S)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracos-16-en-23-one	[2]
CAS Number	1800503-81-4	[1]

(Image of the chemical structure of **Ficusonolide** would be placed here in a real document)

Caption: Chemical structure of **Ficusonolide**.[\[3\]](#)[\[4\]](#)

Antidiabetic Activity: In Vitro and In Vivo Evidence

Ficusonolide has demonstrated significant antidiabetic potential in both cell-based assays and animal models. Its mechanism of action is believed to involve the modulation of key enzymes and signaling pathways involved in glucose homeostasis.

In Vitro Glucose Uptake Assay

Studies utilizing the L-6 rat skeletal muscle cell line have shown that **ficusonolide** significantly enhances glucose uptake.

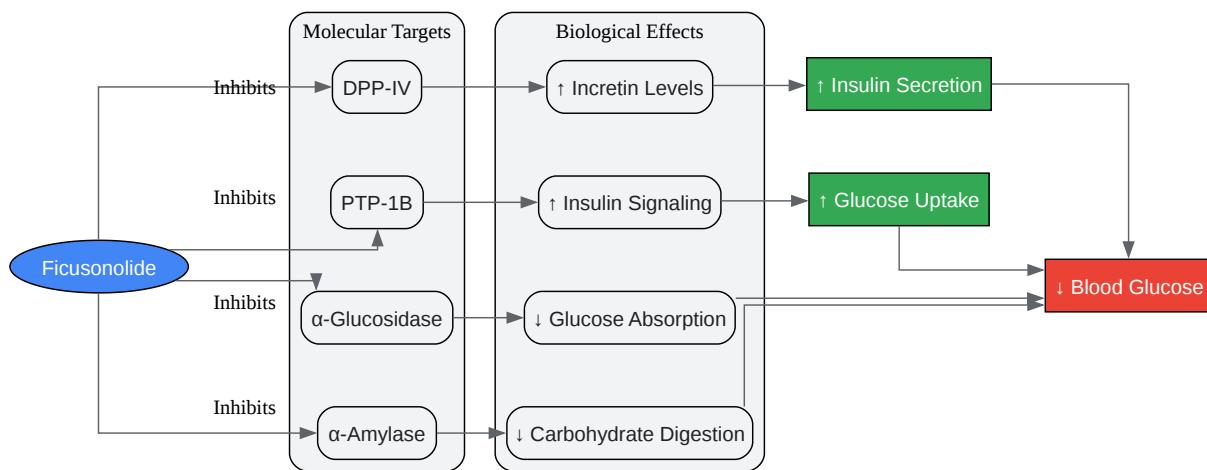
Table 2: Effect of **Ficusonolide** on Glucose Uptake in L-6 Cells

Treatment	Dose (µg/mL)	% Glucose Uptake Enhancement (compared to control)
Ficuronolide	25	14.34
Ficuronolide	50	22.42
Ficuronolide	100	53.27

Data sourced from Din AU, et al. (2021).[\[3\]](#)[\[4\]](#)[\[5\]](#)

In Vivo Antihyperglycemic Effect

In a streptozotocin-induced diabetic rat model, oral administration of **Ficuronolide** led to a significant reduction in blood glucose levels.


Table 3: In Vivo Antihyperglycemic Effect of **Ficuronolide** in Diabetic Rats

Treatment	Dose (mg/kg)	% Reduction in Blood Glucose (after 7 hours)
Ficuronolide	50	Significant ($p < 0.001$) decline
F. foveolata extract	100	Significant ($p < 0.001$) decline

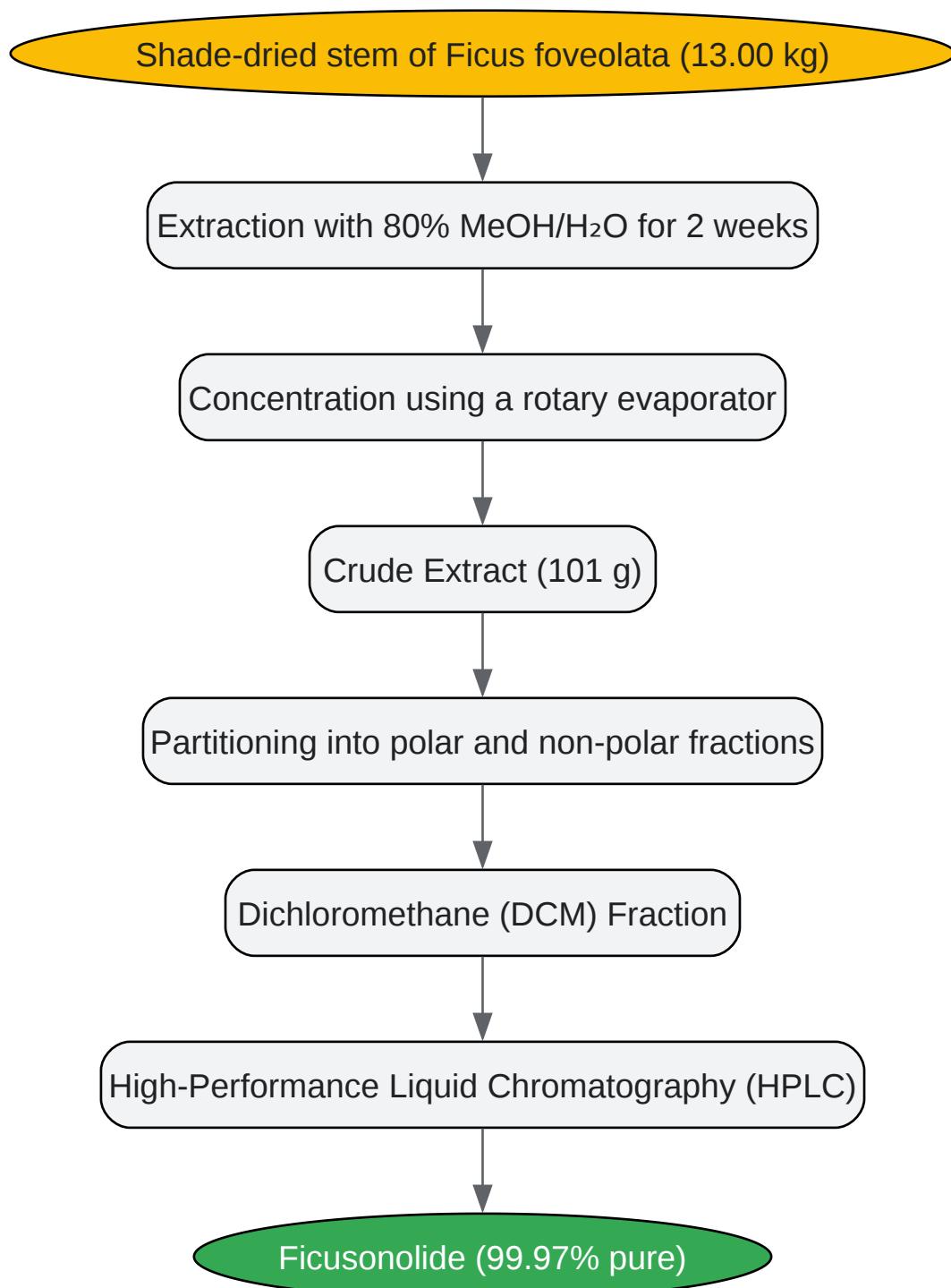
Data sourced from Din AU, et al. (2021).[\[3\]](#)[\[6\]](#)

Mechanism of Action: Multi-Target Inhibition

In silico molecular docking studies have elucidated the potential molecular targets of **Ficuronolide**, suggesting a multi-faceted mechanism for its antidiabetic effects. **Ficuronolide** exhibits inhibitory activity against several key enzymes involved in glucose metabolism and insulin signaling.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Ficuronolide**'s antidiabetic action.


The inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by **Ficuronolide** is significant as DPP-IV is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion.^{[3][4]} By inhibiting DPP-IV, **Ficuronolide** may increase the levels of active incretins, leading to enhanced insulin release and improved glucose control.

Furthermore, **Ficuronolide** targets Protein Tyrosine Phosphatase 1B (PTP-1B), a negative regulator of the insulin signaling pathway.^{[3][4]} Inhibition of PTP-1B can enhance insulin sensitivity and promote glucose uptake by cells. The inhibitory action on α -glucosidase and α -amylase, key enzymes in carbohydrate digestion, further contributes to its antihyperglycemic effect by delaying glucose absorption from the intestine.^{[3][7]}

Experimental Protocols

Isolation of Ficusanolide

The isolation of **Ficusanolide** from the stem of *Ficus foveolata* involves the following steps:

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **Ficusonolide**.

This process, as described by Din AU, et al. (2021), yields highly pure **Ficusonolide** suitable for biological and pharmacological studies.^[3]

In Vitro Glucose Uptake Assay Protocol

The L-6 cell line is a well-established model for studying glucose uptake in skeletal muscle. The protocol involves:

- Cell Culture: L-6 cells are cultured in a suitable medium until they differentiate into myotubes.
- Treatment: The differentiated myotubes are treated with varying concentrations of **Ficusonolide** (25, 50, and 100 µg/mL).
- Glucose Uptake Measurement: After the treatment period, the amount of glucose taken up by the cells is quantified.
- Comparison: The results are compared to a control group (untreated cells) and standards like metformin.

In Vivo Antidiabetic Study Protocol

The antihyperglycemic activity of **Ficusonolide** is assessed in a streptozotocin (STZ)-induced diabetic rat model:

- Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ.
- Animal Groups: The diabetic rats are divided into different groups: a control group, a group treated with **Ficusonolide** (50 mg/kg), and a group treated with the crude extract of *F. foveolata* (100 mg/kg).
- Drug Administration: The treatments are administered orally.
- Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals (e.g., 0, 1, 3, 5, and 7 hours) after treatment.

- Statistical Analysis: The data is statistically analyzed to determine the significance of the observed effects.[\[3\]](#)

Molecular Docking Protocol

In silico molecular docking studies are performed to predict the binding interactions between **Ficusonolide** and its target proteins:

- Protein and Ligand Preparation: The 3D structures of the target proteins (DPP-IV, PTP-1B, α -glucosidase, and α -amylase) and **Ficusonolide** are prepared.
- Docking Simulation: Docking simulations are carried out using appropriate software to predict the binding poses and affinities of **Ficusonolide** within the active sites of the target proteins.
- Analysis of Interactions: The resulting docked complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.[\[5\]](#)

Conclusion

Ficusonolide represents a promising lead compound for the development of new antidiabetic agents. Its multi-target mechanism of action, encompassing the inhibition of key enzymes involved in glucose metabolism and the enhancement of insulin signaling, provides a strong rationale for its observed antidiabetic effects. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ficusonolide | Terpenoids | 1800503-81-4 | Invivochem [invivochem.com]

- 3. Antidiabetic Activity of Ficusanolide, a Triterpene Lactone from *Ficus foveolata* (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [pubs.acs.org](#) [pubs.acs.org]
- 5. [researchgate.net](#) [researchgate.net]
- 6. Antidiabetic Activity of Ficusanolide, a Triterpene Lactone from *Ficus foveolata* (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [medchemexpress.com](#) [medchemexpress.com]
- To cite this document: BenchChem. [Ficusanolide: A Triterpene Lactone with Potent Antidiabetic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12412770#what-is-the-chemical-structure-of-ficusanolide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com